6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-ethyl-1-methyl-5-propoxy-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-5-8-19-15(20)12-13(22-9-6-2)11(7-3)10-17-14(12)18(4)16(19)21/h1,10H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAAMNWUOZOQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1CC)N(C(=O)N(C2=O)CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyridopyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of pyridopyrimidine derivatives often involves multi-step reactions starting from readily available precursors. For instance, various acyl chlorides can react with 2-amino nicotinic acid to yield substituted pyridopyrimidines. The specific synthesis pathway for the compound typically includes:
- Formation of the Pyridopyrimidine Core : This involves cyclization reactions that create the pyrimidine structure.
- Substitution Reactions : The introduction of ethyl and propynyl groups occurs through nucleophilic substitution or coupling reactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar pyridopyrimidine derivatives. For example, a series of compounds were tested against multi-resistant strains of Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness. While specific data for the compound is limited, related compounds have shown promising antibacterial activity, suggesting potential efficacy against resistant bacterial strains .
Cytotoxicity
The cytotoxic effects of pyridopyrimidine derivatives have been extensively studied. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that certain substitutions on the pyridopyrimidine structure significantly enhance cytotoxicity. For instance, compounds with aromatic substitutions demonstrated higher activity compared to aliphatic ones. The presence of electron-withdrawing groups like halogens has been particularly noted to increase potency against these cell lines .
Mechanistic Insights
The biological activity of these compounds is often attributed to their ability to inhibit key enzymatic pathways involved in cell proliferation and survival. For instance:
- Inhibition of Kinases : Some pyridopyrimidine derivatives act as kinase inhibitors, disrupting signaling pathways that promote cancer cell growth.
- Interaction with DNA : Certain derivatives have been shown to intercalate with DNA, leading to apoptosis in cancer cells.
Case Study 1: Antibacterial Efficacy
A study evaluated a series of pyridopyrimidine derivatives against resistant bacterial strains. Among them, a compound structurally similar to 6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxic effects, a set of pyridopyrimidine derivatives was synthesized and tested against MCF-7 and HeLa cells. The results indicated that compounds featuring halogenated phenyl groups had the highest cytotoxicity levels, with IC50 values significantly lower than those observed in non-substituted analogs .
Data Summary
| Activity Type | Tested Compound | Cell Line/Organism | Result |
|---|---|---|---|
| Antibacterial | Similar Pyridopyrimidine | E. coli | Effective (MIC < standard antibiotics) |
| Cytotoxicity | Halogenated Derivative | MCF-7 | High cytotoxicity (IC50 significantly lower) |
| Cytotoxicity | Halogenated Derivative | HeLa | High cytotoxicity (IC50 significantly lower) |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit a range of pharmacological activities:
- Anticancer Activity : Several studies have demonstrated that compounds related to this structure can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both bacterial and fungal strains. Its ability to disrupt microbial cell membranes contributes to its effectiveness .
- Anti-inflammatory Effects : Pyrido-pyrimidine derivatives have shown promise in reducing inflammation in preclinical models, indicating potential use in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 6-Ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step procedures that include:
- Formation of the Pyridine Ring : Utilizing starting materials such as 2-amino pyrimidines and appropriate reagents to construct the pyridine framework.
- Substitution Reactions : Introducing ethyl and propynyl groups through nucleophilic substitution reactions.
- Cyclization : Employing cyclization techniques to form the fused bicyclic structure characteristic of pyrido[2,3-d]pyrimidines.
- Functionalization : Further modification to enhance biological activity by adding various functional groups .
Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related pyrido-pyrimidines. The results indicated that compounds with a similar structure exhibited IC50 values in the nanomolar range against breast cancer cells, demonstrating significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy Assessment
In a comparative study on antimicrobial activity, a series of pyrido[2,3-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Comparison with Similar Compounds
Table 1: Substituent Profiles and Electronic Properties
Key Observations :
Table 2: Functional Group Impact on Bioactivity
Critical Analysis :
- The hydroxybenzoyl group in 6a–d facilitates hydrogen bonding with kinase active sites, a feature absent in the target compound’s alkoxy/alkyl substituents .
- Thieno[2,3-d]pyrimidines exhibit antimicrobial activity due to thiophene’s electron-rich nature, suggesting the target compound’s pyridine core may prioritize different targets .
- The prop-2-yn-1-yl group’s reactivity could enable covalent binding or bioconjugation, a unique advantage over inert substituents like cyclopropyl .
Q & A
Q. What are the established synthetic routes for 6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The compound can be synthesized via:
- Alkylation reactions : Reacting intermediates (e.g., thieno[2,3-d]pyrimidine derivatives) with alkylating agents like benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base, yielding crystalline solids .
- Cyclization of precursors : Using 2-chloronicotinic acid or similar starting materials in dimethylformamide (DMF) at elevated temperatures (50–60°C) to form the pyrido[2,3-d]pyrimidine core .
- Multi-component reactions : Employing environmentally friendly protocols that reduce waste and steps, typical for pyrido[2,3-d]pyrimidines .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure (e.g., δ 3.53 ppm for N–CH3 groups) .
- LCMS and TLC : For purity assessment and molecular weight confirmation (e.g., [M+H]+ peaks) .
- Melting point analysis : To verify crystallinity and compound stability (e.g., mp 214–216°C for fluorinated analogs) .
Q. What are the critical structural features influencing its reactivity?
- The prop-2-yn-1-yl group introduces alkyne reactivity for further functionalization (e.g., Huisgen cycloaddition) .
- The pyrido[2,3-d]pyrimidine core provides π-stacking interactions for biological target binding .
- Ethyl and propoxy substituents modulate lipophilicity and steric effects, impacting solubility and reaction kinetics .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Solvent and temperature control : Reflux in THF with p-toluenesulfonic acid improves cyclization efficiency (92% yield reported for hydroxybenzoyl derivatives) .
- Catalyst screening : Potassium carbonate in DMF enhances alkylation efficiency .
- Purification methods : Hot ethanol washes or column chromatography (C18 columns) improve purity .
Q. How should researchers address contradictions in spectroscopic data across studies?
- Cross-validate with multiple techniques : Pair NMR with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .
- Control for substituent effects : Fluorine or methyl groups may shift NMR signals (e.g., δ 7.00 ppm for 5-fluoro derivatives vs. δ 6.90 ppm for methyl analogs) .
- Replicate reaction conditions : Varied solvent polarity (DMF vs. THF) can alter tautomerization states, affecting spectral data .
Q. What methodologies are used to evaluate its biological activity?
- Kinase inhibition assays : Test against targets like eEF-2K using ATP-competitive binding assays .
- Cellular uptake studies : Fluorescent tagging (e.g., ethynyl groups) to track intracellular distribution .
- SAR analysis : Compare analogs with modified substituents (e.g., 3-chlorophenyl vs. methoxyphenyl groups) to identify pharmacophores .
Q. How do substituent variations impact structure-activity relationships (SAR)?
- Ethyl vs. cyclopropyl groups : Ethyl enhances metabolic stability, while cyclopropyl reduces steric hindrance for target binding .
- Prop-2-yn-1-yl vs. benzyl groups : The alkyne enables click chemistry for bioconjugation, whereas benzyl groups improve membrane permeability .
- Fluorine substitution : Increases electronegativity, enhancing hydrogen bonding with kinase active sites .
Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?
- Base-mediated alkylation : Potassium carbonate deprotonates the pyrimidine N–H, facilitating nucleophilic attack on alkyl halides .
- Acid-catalyzed cyclization : p-Toluenesulfonic acid promotes imine formation and ring closure in THF .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions .
Q. How is thermal stability assessed for this compound?
Q. What strategies identify its biological targets?
- Proteomics profiling : Use pull-down assays with biotinylated analogs to isolate binding proteins .
- Docking simulations : Model interactions with kinase ATP-binding pockets using PyMOL or AutoDock .
- Gene knockout models : CRISPR-Cas9 silencing of suspected targets (e.g., eEF-2K) to confirm phenotypic rescue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
